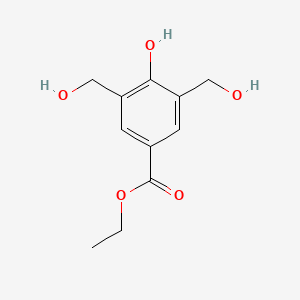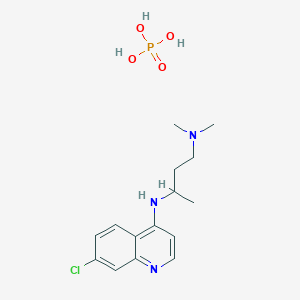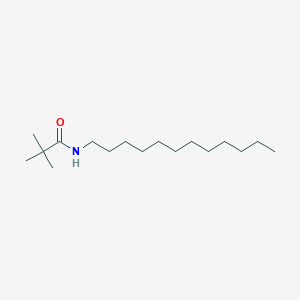
Propanamide, N-dodecyl-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-dodecyl-2,2-dimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of a long dodecyl chain attached to the nitrogen atom and two methyl groups attached to the carbon atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-dodecyl-2,2-dimethyl- typically involves the reaction of dodecylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of Propanamide, N-dodecyl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-dodecyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dodecyl chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include dodecanoic acid (from oxidation), dodecylamine (from reduction), and various substituted derivatives (from substitution reactions).
Applications De Recherche Scientifique
Propanamide, N-dodecyl-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2,2-dimethyl-: Lacks the dodecyl chain, making it less hydrophobic.
Propanamide, N-phenyl-2,2-dimethyl-: Contains a phenyl group instead of a dodecyl chain, altering its chemical properties and applications.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains a methoxyphenyl group, providing different reactivity and uses.
Uniqueness
Propanamide, N-dodecyl-2,2-dimethyl- is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and disruption, such as antimicrobial agents and surfactants.
Propriétés
| 557780-69-5 | |
Formule moléculaire |
C17H35NO |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
N-dodecyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17(2,3)4/h5-15H2,1-4H3,(H,18,19) |
Clé InChI |
YQJJFIVJPNAPBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
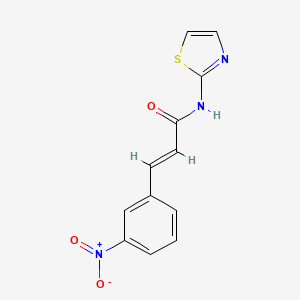
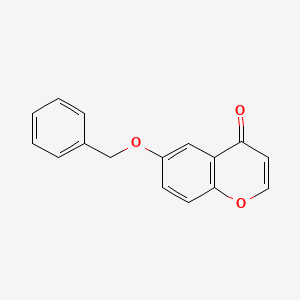
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
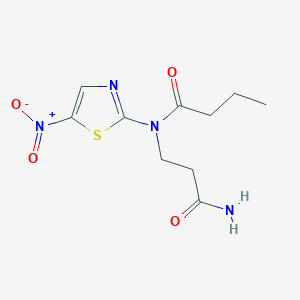
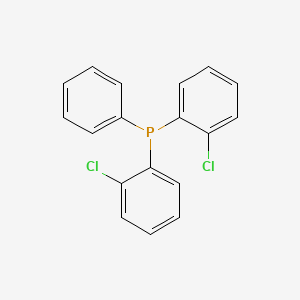
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
